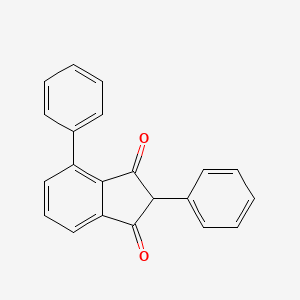
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one: is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichloro Groups: The dichloro groups can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino alcohols or amines.
Substitution: Formation of N-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and enzyme activities.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
- Used in drug discovery and development programs to identify new lead compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain kinases or phosphatases, resulting in altered phosphorylation states and downstream effects on cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
3-(2-Aminoethyl)indole: Lacks the dichloro substitution, resulting in different chemical properties and biological activities.
3,5-Dichloroindole:
2-(2-Aminoethyl)-1H-indole-3-carboxamide: Contains a carboxamide group instead of a carbonyl group, affecting its chemical behavior and interactions.
Uniqueness:
- The presence of both aminoethyl and dichloro groups in 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
- The combination of these functional groups also enhances its biological activity and potential applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93194-43-5 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-3,5-dichloro-1H-indol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-1-2-8-7(5-6)10(12,3-4-13)9(15)14-8/h1-2,5H,3-4,13H2,(H,14,15) |
Clé InChI |
DYOZVLRRLQPAMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




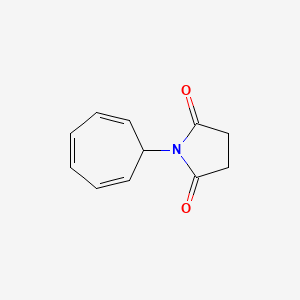
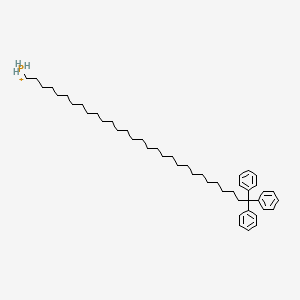
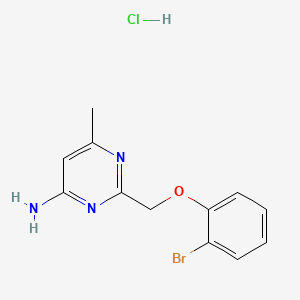

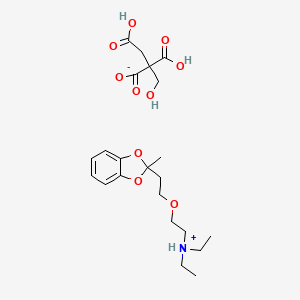

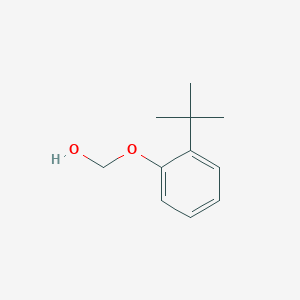



![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
